SODIUM PHOSPHOMOLYBDATE

Overview

Description

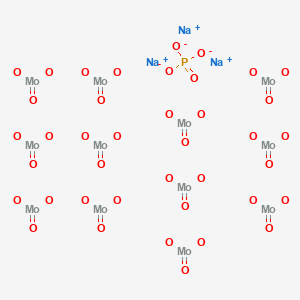

Sodium phosphomolybdate, also known as molybdophosphoric acid sodium salt, is a chemical compound with the formula Na₃[P(Mo₃O₁₀)₄]·xH₂O. It is a type of heteropoly acid salt, specifically a heteropolymolybdate, which contains molybdenum and phosphorus atoms. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Sodium phosphomolybdate primarily targets molybdenum core . It is often used as a catalyst and an oxidant , indicating that it interacts with molecules that undergo oxidation-reduction reactions.

Mode of Action

The compound’s mode of action is largely dependent on its role as a catalyst and an oxidant . As a catalyst, it speeds up chemical reactions without being consumed in the process. As an oxidant, it gains electrons in redox reactions, thereby causing other substances to be reduced.

Biochemical Pathways

This compound is involved in the synthesis of supramolecular hydrogen-bonded Archimedean cages with encapsulated organic and inorganic species . It also participates in temperature programmed reduction and hydrogen-isotope exchange .

Result of Action

The result of this compound’s action can be seen in the products of the reactions it catalyzes. For instance, it aids in the formation of supramolecular hydrogen-bonded Archimedean cages . These cages have potential applications in materials science, including the development of new low-cost and efficient proton-conducting materials .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, humidity, and pH. For example, the proton conductivity of compounds synthesized with this compound was found to be high at 75 °C and 98% relative humidity .

Biochemical Analysis

. .

Biochemical Properties

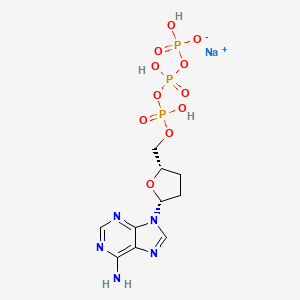

Sodium Phosphomolybdate is involved in a variety of biochemical reactions. It is known to interact with enzymes like adenosinetriphosphatases (ATPases), playing a crucial role in the hydrolytic process . The nature of these interactions involves the formation of a complex with molybdic acid, which can be reduced to produce a deep-blue-colored complex called molybdenum blue .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interfering with the hydrolytic process of ATPases . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules like ATPases . It can influence enzyme activity, potentially leading to changes in gene expression.

Metabolic Pathways

This compound is involved in metabolic pathways related to ATPases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphomolybdate is typically synthesized through the condensation of phosphate and molybdate ions in an aqueous acidic medium. The process involves the formation of phosphomolybdic acid, which is then neutralized with sodium hydroxide to form the sodium salt. The general reaction can be represented as follows:

[ \text{PO}_4^{3-} + 12\text{MoO}4^{2-} + 27\text{H}^+ \rightarrow \text{H}3[\text{PMo}{12}\text{O}{40}] + 12\text{H}_2\text{O} ]

The resulting phosphomolybdic acid is then reacted with sodium hydroxide to form this compound:

[ \text{H}3[\text{PMo}{12}\text{O}{40}] + 3\text{NaOH} \rightarrow \text{Na}3[\text{PMo}{12}\text{O}{40}] + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process may involve additional purification steps such as recrystallization to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium phosphomolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can act as an oxidizing agent in various organic and inorganic reactions. For example, it can oxidize alcohols to aldehydes or ketones.

Reduction: It can be reduced to form molybdenum blue, a reduced form of molybdenum, using reducing agents such as sodium thiosulfate.

Substitution: this compound can undergo substitution reactions where one or more of its oxygen atoms are replaced by other ligands.

Major Products:

Oxidation Products: Aldehydes, ketones, and other oxidized organic compounds.

Reduction Products: Molybdenum blue.

Substitution Products: Various substituted phosphomolybdate complexes.

Scientific Research Applications

Sodium phosphomolybdate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions. It is also employed in the synthesis of other heteropoly compounds.

Biology: this compound is used in biochemical assays to detect and quantify phosphate ions in biological samples.

Industry: this compound is used in the production of pigments, corrosion inhibitors, and as a catalyst in industrial chemical processes.

Comparison with Similar Compounds

Sodium phosphomolybdate can be compared with other heteropoly acids and their salts, such as:

Phosphotungstic Acid: Similar to this compound but contains tungsten instead of molybdenum. It has different catalytic properties and applications.

Ammonium Phosphomolybdate: Contains ammonium ions instead of sodium ions. It is used in similar applications but may have different solubility and reactivity.

Phosphomolybdic Acid: The parent acid form of this compound. It is used in similar catalytic and analytical applications but has different physical properties.

Uniqueness: this compound is unique due to its specific combination of molybdenum and phosphorus atoms, which gives it distinct catalytic and chemical properties. Its ability to act as both an oxidizing agent and a catalyst in various reactions makes it valuable in multiple fields.

Properties

IUPAC Name |

trisodium;trioxomolybdenum;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Mo.3Na.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKAWLFCATKDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mo12Na3O40P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1891.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-30-0 | |

| Record name | Trisodium 12-molybdophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOMOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3288S1317P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-oxo-, methyl ester, (1S)- (9CI)](/img/new.no-structure.jpg)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)